Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate” is a laboratory chemical . It is also known by its synonyms CC30039CB, CC30039DA, CC30039DE, and CC30039ZZ .
Molecular Structure Analysis
The molecular formula of this compound is C22H34BNO4 . The InChI Key is ZDJWODLFNSRSNA-UHFFFAOYSA-N . The SMILES string representation is CC©©OC(=O)N1CCC(CC1)B1OC©©C©©O1 .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 387.33 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is recognized for its role as a critical intermediate in the synthesis of biologically active compounds. For instance, it has been synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, highlighting its significance in the creation of pharmaceutical agents such as crizotinib. The total yield of this synthesis was reported at 49.9%, with structural confirmation provided by MS and 1 HNMR spectrum analysis (Kong et al., 2016).
Crystal Structure and Molecular Analysis
The crystal and molecular structure of related tert-butyl piperazine-1-carboxylate derivatives have been extensively studied, revealing the intricate details of their chemical framework. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate showcases the sterically congested nature of these molecules, which is essential for their pharmacological applications. This derivative was prepared using a modified Bruylants approach, signifying its potential for generating pharmacologically useful cores (Gumireddy et al., 2021).
Biological Evaluation and Activity
The biological activity and evaluation of certain tert-butyl piperazine-1-carboxylate derivatives have also been explored. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate underwent screening for its in vitro antibacterial and anthelmintic activity. This research demonstrated the compound's moderate anthelmintic activity and provided insights into its potential therapeutic uses. The structure-activity relationship was further elucidated through single crystal XRD data, highlighting the importance of molecular interactions in its biological efficacy (Sanjeevarayappa et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is likely that its interaction with its targets and the resulting changes depend on the specific biological context and the other compounds it is combined with in the synthesis of active compounds .
Biochemical Pathways
As an intermediate in the synthesis of biologically active compounds, its effects on biochemical pathways would be indirect and dependent on the final compounds it is used to create .
Result of Action
As an intermediate in the synthesis of biologically active compounds, its direct effects would be difficult to isolate .
Action Environment
It is known that certain conditions are necessary for its storage and handling, such as an inert atmosphere and low temperatures .
Properties
IUPAC Name |
tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-13-11-16(12-14-24)17-9-8-10-18(15-17)23-27-21(4,5)22(6,7)28-23/h8-10,15-16H,11-14H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDPPCJVLCWWIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.